molecular formula C20H16N4O5S2 B11065179 4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11065179
M. Wt: 456.5 g/mol
InChI Key: JJWDFSBIIZWKLV-UHFFFAOYSA-N
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Description

4-({[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazole ring, and a methylsulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and sulfonyl chlorides, under conditions such as reflux in organic solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

4-({[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

4-({[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-({[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}CARBONYL)PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H16N4O5S2

Molecular Weight

456.5 g/mol

IUPAC Name

[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C20H16N4O5S2/c1-24-10-9-16(23-24)19(26)29-13-5-3-12(4-6-13)18(25)22-20-21-15-8-7-14(31(2,27)28)11-17(15)30-20/h3-11H,1-2H3,(H,21,22,25)

InChI Key

JJWDFSBIIZWKLV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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